Methanediamine dihydrochloride
CAS No.: 57166-92-4
Cat. No.: VC21210039
Molecular Formula: CH8Cl2N2
Molecular Weight: 118.99 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 57166-92-4 |
---|---|
Molecular Formula | CH8Cl2N2 |
Molecular Weight | 118.99 g/mol |
IUPAC Name | methanediamine;dihydrochloride |
Standard InChI | InChI=1S/CH6N2.2ClH/c2-1-3;;/h1-3H2;2*1H |
Standard InChI Key | QCYJCJJCNRIMNG-UHFFFAOYSA-N |
SMILES | C(N)N.Cl.Cl |
Canonical SMILES | C(N)N.Cl.Cl |
Melting Point | Starts decomposing at approximately 275° F (NTP, 1992) |
Introduction
Chemical Identity and Structure
Methanediamine dihydrochloride consists of a simple carbon atom with two amino groups, neutralized by two hydrochloride molecules. The compound features a central carbon atom with two primary amine groups attached, forming the dihydrochloride salt. This straightforward structure underpins its versatility in chemical applications.
Parameter | Value |
---|---|
Chemical Formula | CH₈Cl₂N₂ or CH₆N₂·2HCl |
Molecular Weight | 118.99 g/mol |
CAS Number | 57166-92-4 |
IUPAC Name | Methanediamine dihydrochloride |
Synonyms | Methylenediamine dihydrochloride, Diaminomethane dihydrochloride |
InChIKey | QCYJCJJCNRIMNG-UHFFFAOYSA-N |
Physical Properties
As a solid compound, methanediamine dihydrochloride exhibits distinctive physical characteristics that define its handling properties and applications in laboratory settings.
Chemical Properties and Reactivity
Methanediamine dihydrochloride demonstrates significant chemical reactivity, primarily functioning as an acidic organic salt of an amine when in aqueous solution.
Acid-Base Properties
In aqueous solutions, methanediamine dihydrochloride behaves as an acid, producing solutions with pH values below 7.0. The compound reacts as an acid to neutralize bases, generating heat during these neutralization reactions, though less heat than is generated by the neutralization of inorganic acids .
Types of Chemical Reactions
The compound participates in several important chemical transformations:
Reaction Type | Reagents | Products | Conditions |
---|---|---|---|
Oxidation | Potassium permanganate, Hydrogen peroxide | Methylene blue | Oxidizing conditions |
Reduction | Lithium aluminum hydride | Methanediamine | Reducing conditions |
Substitution | Acyl chlorides, Anhydrides | Substituted methanediamine derivatives | Various |
Acylation | (2S)-2-methyldodecanoyl chloride, Sodium bicarbonate | Didodecanoylamides | Acylation conditions |
Polycondensation | Sodium dicyanamide, 1-butanol | Poly(methylene biguanides) | Condensation conditions |
Synthesis and Preparation
The synthesis of methanediamine dihydrochloride involves controlled reaction conditions to achieve the desired salt form.
Laboratory Synthesis
Methanediamine dihydrochloride is synthesized by reacting methanediamine with hydrochloric acid. The process involves dissolving methanediamine in an aqueous solution of hydrochloric acid, followed by crystallization to obtain the dihydrochloride salt.
Industrial Production
In industrial settings, this compound is produced by the same basic method but on a larger scale. The process requires careful control of reaction conditions, such as temperature and concentration, to ensure high yield and purity of the product.
Free Base Preparation
While the dihydrochloride salt is relatively stable and widely used, the free methanediamine (CH₂(NH₂)₂) has historically been challenging to isolate. Recent research has reported the successful preparation of methanediamine through specialized methods. Low-temperature interstellar analog ices composed of ammonia and methylamine were exposed to energetic electrons which simulate the conditions within cold molecular clouds. This resulted in radical formation and initiated aminomethyl and amino radical chemistry, leading to the formation of methanediamine which was identified in the gas phase upon sublimation .
Biological and Chemical Applications
Methanediamine dihydrochloride serves multiple roles across scientific disciplines, particularly in chemical synthesis and biological research.
Chemical Synthesis Applications
The compound functions as a key reactant in synthesizing various compounds with important applications:
Biological Research Applications
In biological contexts, methanediamine dihydrochloride serves important roles:
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Peptide Synthesis: It facilitates the formation of primary amides from amino acids, which is essential for peptide bond formation and has implications for drug development.
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Buffer System: Functions as a buffer in biochemical tests and as a pH stabilizer in cell culture media, maintaining optimal conditions for experimental procedures.
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Antimicrobial Research: Compounds synthesized from methanediamine dihydrochloride, such as poly(methylene biguanides), have demonstrated effectiveness against various pathogens.
Structural Comparisons and Chemical Relationships
Understanding methanediamine dihydrochloride in the context of similar compounds provides valuable insights into its unique properties and applications.
Comparison with Structurally Similar Compounds
Compound | Chemical Formula | Key Differences | Similarities |
---|---|---|---|
Methylamine | CH₃NH₂ | Has only one amino group | Contains carbon-nitrogen bonds |
Ethylenediamine | C₂H₄(NH₂)₂ | Contains two carbon atoms | Has two amino groups |
Aminomethanol | CH₂(NH₂)OH | Has one amino group and one hydroxyl group | Contains a central carbon with heteroatom functionalities |
Methanediol | CH₂(OH)₂ | Contains two hydroxyl groups | Has geminal functional groups on a single carbon |
Structural Analysis
The methanediamine molecule exhibits interesting structural characteristics. The free base methanediamine's structure reveals an NCN angle of 119.0°, which exceeds the ideal 109.5° tetrahedral angle for the central carbon atom. This indicates significant electrostatic and steric repulsion from the non-bonding electron pairs of the nitrogen atoms .
When compared to aminomethanol (which has an NCO angle of 110.6°), methanediamine shows greater angular distortion. This structural characteristic influences its reactivity patterns and stability .
Recent Research Discoveries
The field of methanediamine research has experienced significant advances in recent years, particularly regarding the free base form.
Interstellar Chemistry Studies
A groundbreaking study reported the preparation and identification of free methanediamine (CH₂(NH₂)₂), which had previously been mainly a subject of theoretical scrutiny. Using tunable photoionization reflectron time-of-flight mass spectrometry (PI-ReToF-MS), researchers confirmed the selective preparation of methanediamine via carbon-nitrogen bond coupling through the radical-radical reaction of aminomethyl and amino radicals .
The significance of this discovery extends to astrochemistry. Both ammonia and methane are abundant in interstellar ices where radical reactions can readily produce methanediamine. Its subsequent sublimation into the gas phase in star-forming regions indicates that this species is a candidate for detection by radio telescopes .
Abiotic Formation Implications
Methanediamine represents the simplest molecule containing the NCN moiety and could serve as a vital intermediate in the abiotic formation of heterocyclic and aromatic systems such as nucleobases, which all contain this structural feature. This finding has profound implications for understanding the possible pathways for prebiotic chemistry in space environments .
Computational Insights
Advanced computational studies have improved understanding of methanediamine's properties. While earlier studies expected the gauche configuration to be more stable, higher-level ab initio calculations indicate the trans configuration across both C-N bonds is most stable. This discrepancy highlights the importance of continued refinement of computational models for predicting molecular behavior .
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